Aurantiamide Acetate

説明

Asperglaucide has been reported in Hypericum japonicum, Artemisia anomala, and other organisms with data available.

metabolite of Aspergillus glaucus

Structure

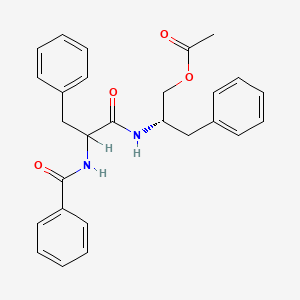

2D Structure

3D Structure

特性

IUPAC Name |

[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPAURMDJZOGHU-DQEYMECFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56121-42-7 | |

| Record name | Aurantiamide acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56121-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurantiamide acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6NA534YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Aurantiamide Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide acetate, also known as Asperglaucide, is a naturally occurring dipeptide derivative that has garnered significant interest within the scientific community.[1][2][3] First isolated from Piper aurantiacum, it has since been identified in a variety of other organisms, including fungi and plants.[4] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, alongside detailed experimental protocols and visual representations of its known biological signaling pathways. Its diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects, make it a compound of interest for further research and development.[5][6]

Chemical and Physical Properties

This compound is characterized as a white to off-white crystalline solid.[3] It is soluble in organic solvents such as Dimethyl sulfoxide (DMSO).[7] The stability of the compound can be influenced by factors like pH and temperature.[3]

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56121-42-7 | [1][2][8] |

| Molecular Formula | C₂₇H₂₈N₂O₄ | [8][9][10] |

| Molecular Weight | 444.53 g/mol | [9][10] |

| Appearance | White to off-white solid | [2][3] |

| IUPAC Name | [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate | [10][11] |

| Synonyms | Asperglaucide, N-benzoylphenylalanylphenylalinol acetate, TMC-58A | [1][2][10] |

Table 2: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Melting Point | 184-188 °C | [8] |

| Solubility | Soluble in DMSO (55 mg/mL) | [7] |

| XLogP3-AA | 4.4 | [10] |

| Hydrogen Bond Donor Count | 2 | [10] |

| Hydrogen Bond Acceptor Count | 5 | [11] |

| Rotatable Bond Count | 9 | [9] |

| Polar Surface Area | 84.5 Ų | [9][11] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR data are available for this compound, providing detailed information about its carbon-hydrogen framework.[10][11]

-

Mass Spectrometry (MS) : Mass spectral data, including GC-MS, have been used to determine its molecular weight and fragmentation patterns.[10][11]

Experimental Protocols

Isolation and Purification of this compound from Natural Sources

This compound has been successfully isolated from various natural sources, including the roots of Baphicacanthus cusia and the fungus Aspergillus penicilloides.[4][6] The general methodology involves solvent extraction followed by chromatographic separation.

1. Extraction:

- The dried and powdered source material (e.g., plant roots, fungal fermentation broth) is typically extracted with a polar solvent such as methanol or ethyl acetate at room temperature.[12]

- The resulting crude extract is then concentrated under reduced pressure to yield a residue.

2. Chromatographic Separation:

- The crude extract is subjected to column chromatography on silica gel.[13]

- A gradient elution system is employed, often starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).[13][14]

- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Fractions containing the compound of interest are pooled and may require further purification steps, such as preparative HPLC, to yield pure this compound.

3. Structure Confirmation:

- The structure of the isolated compound is confirmed by spectroscopic methods, including NMR (¹H, ¹³C) and Mass Spectrometry, and by comparison with published data.[12]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[4][15] This is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][15]

In lipopolysaccharide (LPS)-stimulated microglial cells, this compound blocks the activation of NF-κB by preventing the phosphorylation of its inhibitory protein, IκB-α.[15] Furthermore, it reduces the phosphorylation of JNK and p38 MAPKs.[15]

Anti-Cancer Activity: Inhibition of Autophagic Flux in Malignant Gliomas

In human malignant glioma cells, this compound has been observed to decrease cell viability in a dose- and time-dependent manner.[16] Its mechanism of action involves the induction of mitochondrial fragmentation and the loss of mitochondrial membrane potential.[16] A key finding is that this compound treatment leads to an accumulation of autophagosomes and autolysosomes, suggesting a blockage of the autophagic flux.[16][17] This disruption of the cellular degradation and recycling process contributes to its anti-tumor effects.[16]

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant biological activities. Its ability to modulate key signaling pathways involved in inflammation and cancer underscores its potential as a lead compound for the development of new therapeutic agents. This guide provides foundational information to support further research into the pharmacological applications of this compound.

References

- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 56121-42-7: this compound | CymitQuimica [cymitquimica.com]

- 4. repository.kopri.re.kr [repository.kopri.re.kr]

- 5. This compound | Asperglaucide | Esters | Ambeed.com [ambeed.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Cysteine Protease | TargetMol [targetmol.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Compound: this compound (CHEMBL473971) - ChEMBL [ebi.ac.uk]

- 10. This compound | C27H28N2O4 | CID 10026486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C27H28N2O4 | CID 10026486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Isolation of this compound from Arisaema erubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Anti-neuroinflammatory effect of this compound from the marine fungus Aspergillus sp. SF-5921: inhibition of NF-κB and MAPK pathways in lipopolysaccharide-induced mouse BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound suppresses the growth of malignant gliomas in vitro and in vivo by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aurantiamide | CAS:58115-31-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

The Multifaceted Biological Activities of Aurantiamide Acetate: A Comprehensive Technical Review

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiamide acetate, a naturally occurring dipeptide derivative, has garnered significant attention within the scientific community for its diverse and potent biological activities. Isolated from a variety of natural sources including plants, fungi, and marine organisms, this compound has demonstrated promising therapeutic potential across several key areas of biomedical research. This in-depth technical guide provides a comprehensive review of the current literature on the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this compelling molecule, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a dipeptide derivative that has been the subject of numerous studies due to its wide range of pharmacological effects. Its chemical structure, N-benzoyl-L-phenylalanyl-L-phenylalaninol acetate, provides a unique scaffold for interacting with various biological targets. This review aims to consolidate the existing research on this compound, presenting a detailed overview of its biological activities and the underlying molecular mechanisms.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory and particularly anti-neuroinflammatory effects. Studies have shown its ability to modulate key inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

| Cell Line | Stimulant | Measured Parameter | Method | Concentration of this compound (µM) | Inhibition | Reference |

| BV2 microglia | LPS (1 µg/mL) | NO Production | Griess Assay | 10 | Significant Inhibition | |

| BV2 microglia | LPS (1 µg/mL) | NO Production | Griess Assay | 50 | Significant Inhibition | |

| BV2 microglia | LPS (1 µg/mL) | NO Production | Griess Assay | 100 | Significant Inhibition | |

| BV2 microglia | LPS (1 µg/mL) | PGE2 Production | ELISA | 10 | Significant Inhibition | |

| BV2 microglia | LPS (1 µg/mL) | PGE2 Production | ELISA | 50 | Significant Inhibition | |

| BV2 microglia | LPS (1 µg/mL) | PGE2 Production | ELISA | 100 | Significant Inhibition | |

| RAW 264.7 | LPS | NO Production | Griess Assay | Not specified | Reduction |

Experimental Protocol: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) in LPS-stimulated BV2 Microglia

Cell Culture and Treatment:

-

Murine BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cells are seeded in 96-well plates at a suitable density.

-

Cells are pre-treated with various non-cytotoxic concentrations of this compound (e.g., 10, 50, 100 µM) for 3 hours.

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay):

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

To measure nitrite concentration, an indicator of NO production, the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Production Assay (ELISA):

-

The concentration of PGE2 in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It specifically suppresses the phosphorylation of p38 and JNK, while ERK phosphorylation remains unaffected. This leads to a downstream reduction in the expression of pro-inflammatory enzymes like iNOS and COX-2, and cytokines such as IL-1β and TNF-α.

Caption: Anti-inflammatory signaling pathway of this compound.

Anticancer Activity

This compound has shown notable cytotoxic effects against various cancer cell lines, particularly malignant gliomas. Its anticancer mechanism appears to be linked to the disruption of cellular processes essential for tumor growth and survival.

Quantitative Data for Anticancer Activity

| Cell Line | Assay | Concentration of this compound (µM) | Effect | Reference |

| U87 (human malignant glioma) | Cell Viability | 0-100 | Dose- and time-dependent decrease in viability | |

| U251 (human malignant glioma) | Cell Viability | 0-100 | Dose- and time-dependent decrease in viability |

Experimental Protocol: Cell Viability Assay in Glioma Cells

Cell Culture:

-

Human malignant glioma cell lines U87 and U251 are maintained in appropriate culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.

MTT Assay for Cell Viability:

-

Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours).

-

After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours.

-

The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Mechanism of Anticancer Action

The anticancer activity of this compound in malignant glioma cells is associated with the inhibition of autophagic flux. It leads to an accumulation of autophagosomes and autolysosomes, suggesting a blockage in the final stages of autophagy. This disruption of autophagy contributes to cell death.

Caption: Anticancer experimental workflow of this compound.

Neuroprotective Activity

The anti-neuroinflammatory properties of this compound strongly suggest its potential as a neuroprotective agent. By mitigating the inflammatory cascade in the central nervous system, it may help protect neurons from damage in various neurodegenerative conditions.

Experimental Evidence and Mechanism

Studies on LPS-stimulated BV2 microglial cells provide indirect evidence for the neuroprotective effects of this compound. Microglial activation and the subsequent release of pro-inflammatory mediators are known to contribute to neuronal damage in diseases like Alzheimer's and Parkinson's. By inhibiting this activation, this compound can create a less hostile environment for neurons. The inhibition of the NF-κB and MAPK (p38 and JNK) pathways is central to this protective effect.

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against the influenza A virus.

Quantitative Data for Antiviral Activity

| Virus | Cell Line | Assay | Metric | Value | Reference |

| Influenza A Virus (IAV) | MDCK | Cytopathic Effect (CPE) Inhibition | - | Potent antiviral effect | |

| Influenza A Virus (IAV) | A549 | Real-time PCR | mRNA expression of pro-inflammatory genes | Decreased | |

| Influenza A Virus (IAV) | A549 | Luminex Assay | Production of IL-6, TNF-α, IL-8, IP-10, RANTES | Suppressed |

Experimental Protocol: Plaque Reduction Assay for Influenza A Virus

Cell and Virus Culture:

-

Madin-Darby Canine Kidney (MDCK) cells are grown in a suitable medium.

-

Influenza A virus stocks are prepared and titrated.

Plaque Assay:

-

Confluent monolayers of MDCK cells in 6-well or 12-well plates are infected with a known amount of influenza A virus.

-

After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing agarose and various concentrations of this compound.

-

The plates are incubated for 2-3 days to allow for plaque formation.

-

The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

The percentage of plaque reduction is calculated relative to the untreated virus control.

Mechanism of Antiviral Action

The antiviral and anti-inflammatory effects of this compound against influenza A virus are mediated through the inhibition of the NF-κB signaling pathway. By blocking NF-κB activation, the compound reduces the expression of pro-inflammatory genes and the production of various cytokines and chemokines that are typically induced by the viral infection.

Caption: Antiviral mechanism of this compound against Influenza A Virus.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with a remarkable spectrum of biological activities. Its ability to modulate critical signaling pathways, particularly the NF-κB and MAPK pathways, underpins its potent anti-inflammatory, anticancer, and antiviral effects. The detailed experimental protocols and quantitative data summarized in this review provide a solid foundation for future research.

Further investigations are warranted to fully elucidate the therapeutic potential of this compound. These should include in vivo studies to validate the in vitro findings, pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship studies to optimize its efficacy and selectivity. The multifaceted nature of this compound's biological activities makes it a compelling candidate for the development of novel therapeutics for a range of diseases characterized by inflammation, uncontrolled cell growth, and viral infections.

The Role of Aurantiamide Acetate in the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiamide acetate, a naturally occurring dipeptide derivative, has emerged as a significant modulator of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-inflammatory and potential therapeutic effects. By consolidating quantitative data from various studies, detailing key experimental protocols, and visualizing the complex signaling cascades, this document serves as a comprehensive resource for professionals in the field of drug discovery and development. The evidence presented herein underscores the potential of this compound as a lead compound for novel therapeutics targeting NF-κB-mediated pathologies.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors are pivotal regulators of the innate and adaptive immune responses. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or pathogen-associated molecular patterns like lipopolysaccharide (LPS), a canonical signaling cascade is initiated. This cascade involves the activation of the IκB kinase (IKK) complex, which subsequently phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, liberating the NF-κB dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases and cancers, making it a critical target for therapeutic intervention.

Mechanism of Action of this compound

This compound has been demonstrated to exert its anti-inflammatory effects primarily through the suppression of the NF-κB signaling pathway.[1][2][3] The core mechanism involves the inhibition of IκBα phosphorylation and its subsequent degradation.[1] By stabilizing the IκBα protein, this compound effectively prevents the release and nuclear translocation of the active NF-κB p50/p65 subunits.[1] This blockade of NF-κB activation leads to a significant reduction in the expression of downstream pro-inflammatory mediators.[1][2][4]

Furthermore, some studies suggest that this compound may also modulate upstream components of the NF-κB pathway. Evidence points towards the inhibition of the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs), which can also contribute to the activation of NF-κB.[1] The multi-level inhibition of this critical inflammatory pathway highlights the therapeutic potential of this compound.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on the NF-κB pathway and downstream inflammatory markers have been quantified in several studies. The following tables summarize the key findings.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated BV2 Microglial Cells

| Parameter | Concentration of this compound (µM) | Inhibition | Reference |

| Nitric Oxide (NO) Production | 10, 25, 50, 100 | Dose-dependent | [1] |

| Prostaglandin E2 (PGE2) Production | 10, 25, 50, 100 | Dose-dependent | [1] |

| iNOS Protein Expression | 10, 25, 50, 100 | Dose-dependent | [1] |

| COX-2 Protein Expression | 10, 25, 50, 100 | Dose-dependent | [1] |

| IL-1β Production | Not specified | Significant reduction | [1] |

| TNF-α Production | Not specified | Significant reduction | [1] |

Table 2: Effect of this compound on NF-κB and MAPK Signaling in LPS-stimulated BV2 Microglial Cells

| Parameter | Concentration of this compound (µM) | Effect | Reference |

| p-IκBα Levels | 10, 25, 50, 100 | Dose-dependent inhibition | [1] |

| NF-κB DNA Binding Activity | Not specified | Significant reduction | [1] |

| p-JNK Levels | Not specified | Decreased | [1] |

| p-p38 Levels | Not specified | Decreased | [1] |

Table 3: Anti-viral and Anti-inflammatory Effects of this compound (Compound E17) in Influenza A Virus (IAV)-infected A549 Cells

| Parameter | Effect of this compound | Reference |

| NF-κB Transcriptional Activity | Inhibited | [2] |

| IL-6 Production | Suppressed | [2] |

| TNF-α Production | Suppressed | [2] |

| IL-8 Production | Suppressed | [2] |

| IP-10 Production | Suppressed | [2] |

| RANTES Production | Suppressed | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of this compound in the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Lines: BV2 microglial cells, RAW 264.7 macrophages, or A549 lung epithelial cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a specified period (e.g., 3 hours) before stimulation with an inflammatory agent such as LPS (e.g., 500 ng/mL) or infection with a virus.

Western Blot Analysis

This technique is used to determine the protein levels of key components of the NF-κB and MAPK signaling pathways.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, iNOS, COX-2, p-JNK, JNK, p-p38, p38, or a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB DNA Binding Activity Assay (ELISA-based)

This assay quantifies the binding of active NF-κB from nuclear extracts to its consensus DNA sequence.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from treated cells using a nuclear extraction kit according to the manufacturer's instructions.

-

ELISA Procedure: A commercially available NF-κB p65 transcription factor assay kit (e.g., from Active Motif) is used.

-

Binding: An equal amount of nuclear extract is added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.

-

Antibody Incubation: The plate is incubated with a primary antibody specific for the p65 subunit of NF-κB.

-

Secondary Antibody and Detection: An HRP-conjugated secondary antibody is added, followed by a colorimetric substrate.

-

Quantification: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: HEK293 cells are stably or transiently transfected with a luciferase reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of the luciferase gene.

-

Treatment: Transfected cells are pre-treated with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luciferase assay system and a luminometer.

-

Normalization: Luciferase activity is often normalized to the activity of a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration.

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway and the inhibitory action of this compound.

Figure 1. The canonical NF-κB signaling pathway and the inhibitory sites of this compound.

Figure 2. A generalized experimental workflow for studying the effects of this compound on NF-κB signaling.

Conclusion

This compound represents a compelling natural product with well-defined inhibitory effects on the NF-κB signaling pathway. Its ability to prevent IκBα degradation and subsequent NF-κB activation, coupled with its impact on upstream MAPK signaling, provides a strong rationale for its anti-inflammatory properties. The quantitative data and established experimental protocols outlined in this guide offer a solid foundation for further preclinical and clinical investigation. As the demand for novel anti-inflammatory agents continues to grow, this compound and its derivatives hold significant promise for the development of next-generation therapeutics targeting a cornerstone of inflammatory and disease-related signaling.

References

- 1. repository.kopri.re.kr [repository.kopri.re.kr]

- 2. This compound from baphicacanthus cusia root exhibits anti-inflammatory and anti-viral effects via inhibition of the NF-κB signaling pathway in Influenza A virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Aurantiamide Acetate: A Technical Guide to its Inhibition of Cathepsins L and B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory action of Aurantiamide Acetate on two critical lysosomal cysteine proteases: cathepsin L and cathepsin B. Sourced from the fermentation broth of Aspergillus penicilloides, this compound has been identified as a selective inhibitor of these enzymes, which are implicated in a variety of pathophysiological processes, including tumor invasion, metastasis, and neurodegenerative disorders.[1] This document details the quantitative inhibitory data, the proposed mechanism of action, and the experimental protocols for assessing its activity.

Quantitative Inhibitory Activity

This compound demonstrates a preferential, albeit moderate, inhibitory potency against cathepsin L over cathepsin B. The half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.

| Enzyme | Target | IC50 Value (µM) | Source |

| Cathepsin L | Cysteine Protease | 12 | Isshiki et al., 2001[1] |

| Cathepsin B | Cysteine Protease | 49 | Isshiki et al., 2001[1] |

Mechanism of Inhibition

This compound is classified as a dipeptide, specifically N-benzoylphenylalanylphenylalinol acetate.[1] Its inhibitory action against cathepsins L and B, which are members of the papain-like family of cysteine proteases, is predicated on its structural similarity to natural peptide substrates.[2] This allows it to function as a competitive inhibitor.

The catalytic mechanism of cysteine proteases involves a catalytic triad composed of Cysteine, Histidine, and Asparagine residues within the active site.[2][3] The inhibitor is believed to occupy the active site cleft, preventing the binding and subsequent cleavage of the enzyme's endogenous substrates. The active site is comprised of several subsites (S1, S2, S3, S1', S2', etc.) that accommodate the corresponding amino acid residues (P1, P2, P3, P1', P2', etc.) of a substrate.[4][5] Peptide-like inhibitors, such as this compound, bind to these subsites through non-covalent interactions, effectively blocking access to the catalytic Cysteine residue.[6][7][8] Cathepsin B is distinguished from other cathepsins by an "occluding loop" that can modulate its activity between an endopeptidase and an exopeptidase (specifically, a peptidyldipeptidase).[2][9] Inhibitors must often displace this loop to access the active site.[2]

While specific molecular docking studies for this compound are not publicly available, the proposed mechanism involves the inhibitor's peptide-like backbone fitting into the active site cleft, thereby blocking substrate access and preventing catalysis.

Figure 1: Proposed competitive inhibition mechanism of Cathepsins L and B by this compound.

Experimental Protocols: Fluorometric Inhibition Assay

The IC50 values for this compound were likely determined using a fluorometric in vitro enzyme assay. The following protocol is a synthesized methodology based on standard procedures for screening cathepsin inhibitors.[10][11][12]

1. Reagents and Buffers:

-

Assay Buffer: 20-100 mM Sodium Acetate, 1-2 mM EDTA, 2-5 mM Dithiothreitol (DTT) or Cysteine, pH 5.5.

-

Enzyme: Recombinant human cathepsin L or cathepsin B.

-

Substrate: A fluorogenic peptide substrate such as Z-Phe-Arg-AMC (for Cathepsin L) or Z-Arg-Arg-AFC (for Cathepsin B). AMC (7-Amino-4-methylcoumarin) and AFC (7-Amino-4-trifluoromethylcoumarin) are fluorescent reporters released upon cleavage.

-

Inhibitor: this compound, dissolved in DMSO to create a stock solution, then serially diluted.

-

Plate: Black, flat-bottom 96-well or 384-well microplate suitable for fluorescence measurements.

2. Assay Procedure:

-

Enzyme Activation: The enzyme (e.g., Cathepsin L) is pre-incubated in the assay buffer for approximately 10-30 minutes at room temperature. This step is crucial for the reducing agent (DTT or cysteine) to fully activate the catalytic cysteine in the active site.[10]

-

Inhibitor Incubation: Serial dilutions of this compound (in DMSO, with the final DMSO concentration kept below 1%) are added to the wells. The activated enzyme solution is then added to these wells. The plate is incubated for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: The plate is immediately transferred to a fluorescence microplate reader. The fluorescence intensity is measured kinetically over 30-60 minutes at 37°C.

-

For AMC-based substrates: Excitation wavelength ~355-360 nm, Emission wavelength ~460-465 nm.

-

For AFC-based substrates: Excitation wavelength ~400 nm, Emission wavelength ~505 nm.

-

-

Data Analysis: The rate of reaction (slope of the linear portion of the fluorescence vs. time curve) is calculated for each inhibitor concentration. The percent inhibition is determined relative to a control reaction containing only DMSO (no inhibitor). IC50 values are then calculated by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic curve.

Figure 2: Experimental workflow for the fluorometric assay to determine cathepsin inhibition.

Cellular Implications and Signaling

The inhibition of cathepsins L and B can have significant downstream effects on cellular processes, as these proteases are key players in both normal physiology and disease. For instance, cathepsin B is known to be involved in the intrinsic pathway of apoptosis. Under certain stress conditions, cathepsin B can be released from the lysosome into the cytosol, where it can cleave the pro-apoptotic protein Bid into its truncated form, tBid. Subsequently, tBid translocates to the mitochondria, promoting the release of cytochrome c and initiating the caspase cascade that leads to programmed cell death.[2] By inhibiting cathepsin B, compounds like this compound could potentially modulate this apoptotic pathway.

Figure 3: Role of Cathepsin B in apoptosis and the point of intervention for its inhibitors.

References

- 1. This compound, a selective cathepsin inhibitor, produced by Aspergillus penicilloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets [frontiersin.org]

- 4. hzdr.de [hzdr.de]

- 5. researchgate.net [researchgate.net]

- 6. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]

- 7. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00224K [pubs.rsc.org]

- 10. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Docking of Cathepsin L Inhibitors in the Binding Site of Papain - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of Aurantiamide Acetate on the MAPK Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiamide acetate, a dipeptide derivative isolated from marine fungi and various plants, has demonstrated significant biological activities, including anti-inflammatory and anti-cancer effects. A key mechanism underlying these properties is its interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This technical guide provides an in-depth analysis of the effects of this compound on the MAPK pathway, compiling quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction to the MAPK Signaling Cascade

The MAPK signaling pathways are crucial mediators of a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The cascade typically involves a three-tiered kinase system: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and a MAP Kinase (MAPK). In mammals, the most well-characterized MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

This compound's Effect on MAPK Signaling

This compound has been shown to selectively modulate the MAPK signaling cascade, primarily by inhibiting the phosphorylation and subsequent activation of JNK and p38 MAPKs. Notably, it does not appear to affect the ERK signaling pathway. This selective inhibition suggests a targeted mechanism of action, which is particularly relevant in the context of inflammation and certain cancers where JNK and p38 pathways are key drivers of pathology.

Quantitative Data Summary

The inhibitory effects of this compound on the phosphorylation of JNK and p38 have been quantified in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The following tables summarize the dose-dependent inhibition observed in these studies.

Table 1: Dose-Dependent Inhibition of JNK Phosphorylation by this compound in LPS-Stimulated BV2 Microglial Cells [1][2]

| This compound Concentration (μM) | Inhibition of p-JNK (%) |

| 10 | Data not explicitly quantified in text |

| 25 | Data not explicitly quantified in text |

| 50 | Data not explicitly quantified in text |

| 100 | Significant Inhibition |

Note: While the original study demonstrates a clear dose-dependent inhibition graphically, specific percentage values are not provided in the text. The graphical representation indicates a progressive decrease in p-JNK levels with increasing concentrations of this compound.

Table 2: Dose-Dependent Inhibition of p38 Phosphorylation by this compound in LPS-Stimulated BV2 Microglial Cells [1][2]

| This compound Concentration (μM) | Inhibition of p-p38 (%) |

| 10 | Data not explicitly quantified in text |

| 25 | Data not explicitly quantified in text |

| 50 | Data not explicitly quantified in text |

| 100 | Significant Inhibition |

Note: Similar to the JNK data, the publication illustrates a dose-dependent decrease in p-p38 levels via a Western blot image, but does not provide specific numerical percentages of inhibition in the text.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on the MAPK signaling cascade.

Cell Culture and Treatment

Objective: To prepare BV2 microglial cells for stimulation and treatment with this compound.

Materials:

-

BV2 murine microglial cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

6-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

This compound

-

Lipopolysaccharide (LPS)

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO) for 3 hours.[2]

-

Following pre-treatment, stimulate the cells with LPS (500 ng/mL) for 30 minutes to induce an inflammatory response and activate the MAPK pathway.[2]

Western Blot Analysis of MAPK Phosphorylation

Objective: To determine the levels of phosphorylated JNK and p38 in response to this compound treatment.

Materials:

-

Treated and untreated BV2 cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-JNK, JNK, p-p38, p38, or β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay (Representative Protocol)

Objective: To directly measure the inhibitory effect of this compound on JNK and p38 kinase activity.

Materials:

-

Recombinant active JNK or p38 kinase

-

Kinase-specific substrate (e.g., ATF2 for p38, c-Jun for JNK)

-

Kinase assay buffer

-

ATP

-

This compound

-

96-well plates

-

Plate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)

Protocol:

-

Prepare a reaction mixture containing the kinase, its substrate, and kinase assay buffer in a 96-well plate.

-

Add this compound at various concentrations to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, fluorescence polarization, or radioactive labeling).

-

Calculate the IC50 value of this compound for each kinase.

Visualization of Pathways and Workflows

Signaling Pathway Diagrams

Caption: Inhibition of JNK and p38 MAPK pathways by this compound.

Experimental Workflow Diagrams

Caption: Workflow for Western Blot analysis of MAPK phosphorylation.

Caption: General workflow for an in vitro kinase assay.

Conclusion

This compound presents a compelling profile as a modulator of the MAPK signaling cascade, with specific inhibitory effects on the JNK and p38 pathways. This targeted action underscores its potential for development as a therapeutic agent in inflammatory diseases and other conditions where these pathways are aberrantly activated. The data and protocols presented in this guide offer a foundational resource for further investigation into the molecular mechanisms of this compound and its journey towards clinical application. Future research should focus on elucidating the precise binding interactions with JNK and p38, as well as expanding in vivo studies to validate its efficacy and safety.

References

In Silico Docking Analysis of Aurantiamide Acetate: A Technical Guide to Understanding its Interaction with Inflammatory Target Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico docking studies of Aurantiamide Acetate, a dipeptide derivative with known anti-inflammatory properties. While direct quantitative docking scores for this compound with its specific target proteins are not extensively documented in publicly available literature, this guide outlines the established target proteins, the signaling pathways involved, and provides a detailed methodology for conducting such in silico analyses.

Introduction to this compound and its Anti-Inflammatory Potential

This compound is a natural dipeptide derivative that has demonstrated significant anti-inflammatory and anti-viral effects. Its mechanism of action is primarily attributed to the inhibition of key signaling pathways involved in the inflammatory response. Experimental studies have shown that this compound can suppress the production of pro-inflammatory mediators, indicating its potential as a therapeutic agent.

Identified Target Proteins and Signaling Pathways

Experimental evidence has identified the primary molecular targets of this compound within the inflammatory cascade. The compound is known to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation. Additionally, it has been shown to modulate the activity of c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

The inhibition of these upstream pathways leads to the downregulation of several key pro-inflammatory proteins:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a molecule involved in the inflammatory process.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a crucial role in systemic inflammation.

-

Interleukin-1 beta (IL-1β): Another potent pro-inflammatory cytokine involved in a wide range of inflammatory responses.

Data Presentation: A Framework for Quantitative Analysis

While specific binding affinities of this compound with its target proteins from dedicated in silico studies are not available in the reviewed literature, the following tables provide a template for how such data should be presented upon generation. These tables are based on typical outputs from molecular docking software and are essential for comparing the binding efficiencies of a ligand with various targets.

Table 1: Predicted Binding Affinities of this compound with Target Proteins

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (predicted) | Interacting Residues (Example) |

| NF-κB (p65 subunit) | e.g., 1VKX | Data to be generated | Data to be generated | e.g., Tyr36, Cys38, Arg187 |

| COX-2 | e.g., 5F19 | Data to be generated | Data to be generated | e.g., Arg120, Tyr355, Tyr385 |

| iNOS | e.g., 3E7G | Data to be generated | Data to be generated | Data to be generated |

| JNK1 | e.g., 3PZE | Data to be generated | Data to be generated | Data to be generated |

| p38 MAPK | e.g., 1A9U | Data to be generated | Data to be generated | e.g., Lys53, Met109, Asp168 |

Table 2: Hydrogen Bond Interactions of this compound with Target Proteins

| Target Protein | Interacting Residue | Distance (Å) |

| NF-κB (p65 subunit) | Data to be generated | Data to be generated |

| COX-2 | Data to be generated | Data to be generated |

| iNOS | Data to be generated | Data to be generated |

| JNK1 | Data to be generated | Data to be generated |

| p38 MAPK | Data to be generated | Data to be generated |

Experimental Protocols for In Silico Docking

The following is a detailed methodology for conducting in silico molecular docking studies of this compound with its target proteins. This protocol is a composite of standard practices in the field.

Software and Tools

-

Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, MOE (Molecular Operating Environment), or similar.

-

Protein Preparation Wizard: Integrated within docking software suites.

-

Ligand Preparation: ChemDraw, Avogadro, or software-integrated tools.

-

Visualization Software: PyMOL, Discovery Studio Visualizer, Chimera.

-

Databases: Protein Data Bank (PDB) for protein structures, PubChem or ZINC for ligand structures.

Protein Preparation

-

Retrieval of Target Structure: Download the 3D crystal structures of the target proteins (NF-κB, COX-2, iNOS, JNK, p38 MAPK) from the Protein Data Bank (PDB). Select high-resolution structures, preferably co-crystallized with a ligand.

-

Protein Refinement:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4).

-

Repair any missing side chains or atoms using the protein preparation wizard.

-

Minimize the energy of the protein structure to relieve any steric clashes.

-

Ligand Preparation

-

Ligand Structure Generation: Obtain the 3D structure of this compound from a chemical database like PubChem or draw it using a chemical structure editor.

-

Ligand Optimization:

-

Generate a low-energy 3D conformation of the ligand.

-

Assign appropriate atom types and partial charges (e.g., Gasteiger charges).

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

Molecular Docking Simulation

-

Grid Box Generation: Define the binding site on the target protein. This is typically done by creating a grid box centered on the active site identified from the co-crystallized ligand or through binding site prediction algorithms. The grid box should be large enough to encompass the entire binding pocket and allow for translational and rotational sampling of the ligand.

-

Docking Execution:

-

Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

-

Run the molecular docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined binding site and calculate the binding affinity for each pose.

-

-

Analysis of Results:

-

Analyze the generated docking poses based on their binding energies (docking scores). The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the best-ranked docking pose to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the target protein.

-

Visualizations

Signaling Pathways

The Pharmacological Profile of Aurantiamide Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiamide acetate, a naturally occurring dipeptide derivative, has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, it holds potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its molecular mechanisms of action, quantitative biological data, and detailed experimental methodologies. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug discovery.

Introduction

This compound is a dipeptide derivative that has been isolated from various natural sources, including the plant Piper wallichii and the marine fungus Aspergillus sp. SF-5921. Its chemical structure, characterized by N-benzoylphenylalanine and phenylalanine residues, underpins its diverse pharmacological activities. Extensive research has demonstrated its potential as an anti-inflammatory, antiviral, analgesic, and anticancer agent. This guide delves into the core pharmacological characteristics of this compound, providing a detailed examination of its effects at the molecular and cellular levels.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily by inhibiting specific enzymes and modulating key intracellular signaling pathways.

Anti-inflammatory Activity

A significant body of evidence supports the anti-inflammatory properties of this compound. It has been shown to be a selective and orally active inhibitor of cathepsins, a class of proteases involved in inflammatory processes. Specifically, it inhibits cathepsin L and cathepsin B.

Furthermore, this compound modulates critical inflammatory signaling pathways. In lipopolysaccharide (LPS)-induced murine microglial BV2 cells, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Antiviral Activity

This compound has demonstrated antiviral activity, particularly against the Influenza A virus. Its mechanism of action in this context is also linked to the inhibition of the NF-κB signaling pathway in virus-infected cells. By suppressing NF-κB activation, this compound reduces the expression of pro-inflammatory genes and the production of cytokines such as IL-6, TNF-α, IL-8, IP-10, and RANTES in lung epithelial cells infected with the influenza A virus.

Anticancer Activity

In the realm of oncology, this compound has shown promise in suppressing the growth of malignant gliomas. Studies on human malignant glioma U87 and U251 cells have revealed that this compound can decrease cell viability in a dose- and time-dependent manner. The proposed mechanism involves the inhibition of autophagic flux, leading to the accumulation of autophagosomes and autolysosomes within the cancer cells.

Analgesic Activity

Several studies have reported the analgesic properties of this compound, suggesting its potential as a pain-relieving agent.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Enzyme Inhibition Data

| Enzyme | IC50 (μM) | Source Organism/Cell Line | Reference |

| Cathepsin L | 12 | Not Specified | |

| Cathepsin B | 49 | Not Specified |

Table 2: In Vitro Efficacy Data

| Biological Effect | Cell Line | Concentration Range (μM) | Key Findings | Reference |

| Cytotoxicity | U87, U251 | 10 - 100 | Dose- and time-dependent decrease in cell viability. | |

| Inhibition of NO Production | BV2 | 10 - 100 | Dose-dependent inhibition of LPS-induced NO production. | |

| Inhibition of PGE2 Production | BV2 | 10 - 100 | Dose-dependent inhibition of LPS-induced PGE2 production. | |

| Antiviral (Influenza A) | MDCK | Not Specified | Inhibitory effect on IAV replication. |

Table 3: In Vivo Efficacy Data

| Animal Model | Species | Dose | Key Findings | Reference |

| Adjuvant-arthritic rat model | Rat | 10 mg/kg (subcutaneous) | Suppression of hind paw swelling. | |

| U87 mouse xenograft model | Mouse | 1 mg (intratumoral injection) | Obvious suppression of tumor growth. | |

| Carrageenan-induced paw edema | Rat | 25, 50, 100 mg/kg (oral) | Significant anti-inflammatory activity. |

Signaling Pathways

The pharmacological effects of this compound are intricately linked to its ability to modulate key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the inhibitory effects of this compound on the NF-κB and MAPK pathways.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to evaluate the pharmacological profile of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of this compound against human malignant glioma U87 and U251 cells.

-

Cell Culture: U87 and U251 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 μM).

-

Incubation: The plates are incubated for specified time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is agitated on a shaker for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Caption: Workflow for the MTT Cell Viability Assay.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol is designed to analyze the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways in BV2 microglial cells.

-

Cell Culture and Treatment: BV2 cells are cultured in DMEM with 10% FBS. Cells are pre-treated with this compound (10-100 μM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 30 minutes.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-p65, phospho-IκBα, phospho-JNK, phospho-p38, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Cathepsin B and L Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of this compound against cathepsin B and L.

-

Reagents:

-

Assay Buffer: e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT.

-

Enzyme: Purified human liver cathepsin B or L.

-

Substrate: A fluorogenic substrate such as Z-FR-AMC for cathepsin L and Z-RR-AMC for cathepsin B.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the assay buffer.

-

Add various concentrations of this compound to the wells. A control with DMSO alone is included.

-

Add the cathepsin B or L enzyme to each well and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

-

-

Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used animal model assesses the acute anti-inflammatory activity of this compound.

-

Animals: Male Sprague-Dawley rats (180-220 g) are used.

-

Experimental Groups: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and groups treated with different doses of this compound (e.g., 25, 50, 100 mg/kg, p.o.).

-

Compound Administration: The test compounds are administered orally 1 hour before the carrageenan injection.

-

Induction of Edema: Paw edema is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to inhibit cathepsins and modulate the NF-κB and MAPK signaling pathways provides a strong rationale for its observed anti-inflammatory, antiviral, and anticancer activities. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of diseases. Future studies should focus on elucidating its detailed pharmacokinetic and pharmacodynamic properties, as well as its safety profile in preclinical and clinical settings.

Foundational Research on Aurantiamide Acetate (Asperglaucide): A Technical Guide

Introduction

Aurantiamide acetate, also known as Asperglaucide, is a naturally occurring dipeptide derivative that has garnered significant interest within the scientific community due to its diverse and potent biological activities. Initially isolated from Piper aurantiacum, it has since been identified in various other natural sources, including marine fungi such as Aspergillus sp.[1][2]. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its chemical properties, biological effects, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this promising compound.

Chemical and Physical Properties

This compound is chemically classified as a phenylalanine derivative.[3] Its systematic IUPAC name is [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate. The compound is characterized by the molecular formula C₂₇H₂₈N₂O₄ and a molecular weight of 444.5 g/mol .[3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₈N₂O₄ | [3][4] |

| Molecular Weight | 444.5 g/mol | [3][4] |

| IUPAC Name | [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate | [3][4] |

| CAS Number | 56121-42-7 | [5] |

| Synonyms | Asperglaucide, N-Benzoylphenylalanylphenylalinol acetate, Lyciumamide | [4] |

| Solubility | Soluble in DMSO and Ethanol | [5] |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[5][6]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated through its ability to inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, it has been shown to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂).[7] Furthermore, it attenuates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

Table 2: Anti-inflammatory Activity of this compound

| Target | Cell Line | IC₅₀ Value | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglia | 49.7 µM | [5] |

| Prostaglandin E₂ (PGE₂) Production | LPS-stimulated BV-2 microglia | 51.5 µM | [5] |

| Interleukin-1β (IL-1β) Production | LPS-stimulated BV-2 microglia | 40.4 µM | [5] |

| Cathepsin L Inhibition | - | 12 µM | |

| Cathepsin B Inhibition | - | 49 µM |

Anticancer Activity

This compound has shown significant potential as an anticancer agent, particularly against malignant gliomas. It has been observed to decrease the viability of human malignant glioma U87 and U251 cells in a dose- and time-dependent manner. The cytotoxic effect is attributed to the inhibition of autophagic flux, leading to the accumulation of autophagosomes and autolysosomes.[5]

Table 3: Anticancer Activity of this compound

| Cell Line | Activity | Concentration Range | Reference |

| U87 and U251 Glioma Cells | Decreased cell viability | 10-100 µM | [5] |

| U87 Mouse Xenograft Model | Reduced tumor growth | 1 mg (intratumoral injection) | [5] |

Antioxidant and Antimicrobial Activities

The compound also possesses antioxidant properties, as demonstrated in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Trolox equivalent antioxidant capacity (TEAC) assays.[5] Additionally, it is active against Gram-negative bacteria.[5]

Table 4: Antioxidant and Antimicrobial Activities of this compound

| Activity | Assay/Organism | Effective Concentration/MIC | Reference |

| Antioxidant | DPPH and TEAC assays | EC₅₀ = 9.51-78.81 µg/ml | [5] |

| Antibacterial | Gram-negative bacteria | MICs = 0.05-0.10 mg/ml | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of this compound.

Isolation and Purification of this compound from Aspergillus sp.

A detailed protocol for the isolation of this compound from a fungal source is crucial for its further study. The following is a generalized procedure based on common laboratory practices for natural product isolation:

-

Fermentation: A culture of Aspergillus sp. is grown in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions of temperature and agitation to promote the production of secondary metabolites.

-

Extraction: The fermentation broth is separated from the mycelium by filtration. The culture filtrate is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate. The organic phase, containing the crude extract, is collected and concentrated under reduced pressure.

-

Chromatographic Separation: The crude extract is subjected to column chromatography using a stationary phase like silica gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing the compound of interest are pooled and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound. The structure of the isolated compound is then confirmed by spectroscopic methods like NMR and Mass Spectrometry.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Human malignant glioma U87 and U251 cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubated for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Measurement of Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Production

-

Cell Culture and Treatment: BV-2 microglial cells are seeded in 24-well plates. After 24 hours, the cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

NO Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10-15 minutes. The absorbance is measured at 540 nm.

-

PGE₂ Measurement (ELISA): The concentration of PGE₂ in the culture supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Cells are treated with this compound and/or LPS as described above. After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-JNK, p-p38, p-p65, IκBα, LC3-II) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Autophagic Flux Analysis using mRFP-GFP-LC3

-

Transfection: U87 cells are transiently transfected with a tandem mRFP-GFP-LC3 plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, cells are treated with this compound at the desired concentrations.

-

Fluorescence Microscopy: Cells are observed under a fluorescence microscope. Autophagosomes appear as yellow puncta (co-localization of GFP and RFP), while autolysosomes appear as red puncta (RFP only, as the GFP signal is quenched in the acidic environment of the lysosome).

-

Quantification: The number of yellow and red puncta per cell is quantified to assess the autophagic flux. An increase in the number of yellow puncta and a decrease in red puncta suggest an inhibition of autophagic flux.

Mechanisms of Action

The diverse biological activities of this compound are attributed to its ability to modulate key cellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

In the context of inflammation, this compound has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in LPS-stimulated microglial cells.[7] It inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[7] Additionally, it decreases the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[7]

References